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molecular formula C9H13NO2 B8372726 (2-cyano-4-methylpent-1-en-3-yl) acetate CAS No. 166327-69-1

(2-cyano-4-methylpent-1-en-3-yl) acetate

Cat. No. B8372726
M. Wt: 167.20 g/mol
InChI Key: KQVPTMNZKDWSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06891059B2

Procedure details

A nitrogen-purged 5 L, three-necked, round-bottom flask with overhead stirring is charged with 50 g (0.4 mol) of 3-hydroxy-4-methyl-2-methylenepentanenitrile, 0.4 L of methylene chloride, and 80 mL (1 mol) of pyridine. The solution is cooled at 10° C. to 15° C. in an ice bath. Using a 500 mL graduated addition funnel, a mixture of 100 mL of methylene chloride and 43 mL (0.6 mol) of acetyl chloride is added slowly while maintaining the reaction temperature at 25° C.±5° C. The reaction is stirred at 22° C.±3° C. for about one additional hour. The reaction solution is poured into a 4 L separators funnel containing 85 mL (1.0 mol) of hydrochloric acid and 750 mL of water. The lower organic layer is washed again with a solution of 20 mL (0.2 mol) of HCl and 250 mL of water. The organic layer is dried over anhydrous magnesium sulfate (20 g), filtered, and concentrated by rotary evaporation to provide 66 g of acetic acid 2-cyano-1-isopropyl-allyl ester as a yellow oil which may be used in the next step without further purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
43 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:7]([CH3:9])[CH3:8])[C:3](=[CH2:6])[C:4]#[N:5].N1C=CC=CC=1.[C:16](Cl)(=[O:18])[CH3:17].Cl>O.C(Cl)Cl>[C:4]([C:3](=[CH2:6])[CH:2]([O:1][C:16](=[O:18])[CH3:17])[CH:7]([CH3:9])[CH3:8])#[N:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC(C(C#N)=C)C(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.4 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
three-necked, round-bottom flask with overhead stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-purged 5 L
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled at 10° C. to 15° C. in an ice bath
ADDITION
Type
ADDITION
Details
addition funnel
ADDITION
Type
ADDITION
Details
is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 25° C.±5° C
STIRRING
Type
STIRRING
Details
The reaction is stirred at 22° C.±3° C. for about one additional hour
ADDITION
Type
ADDITION
Details
The reaction solution is poured into a 4 L separators funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous magnesium sulfate (20 g)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(C(C)C)OC(C)=O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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